molecular formula C19H18Ge B3050727 Methyl(triphenyl)germane CAS No. 2817-44-9

Methyl(triphenyl)germane

Cat. No.: B3050727
CAS No.: 2817-44-9
M. Wt: 319 g/mol
InChI Key: FSHZCRRFXLHKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(triphenyl)germane, with the chemical formula (CH₃)(C₆H₅)₃Ge, is an organogermanium compound featuring a germanium atom bonded to three phenyl groups and one methyl group. Organogermanium compounds like this are pivotal in synthetic chemistry, particularly in transmetallation reactions and as precursors for catalytic systems . The steric bulk of the triphenyl groups and the electronic influence of the methyl substituent define its chemical behavior, placing it within a broader class of tetraorganogermanes used in organic and organometallic synthesis.

Properties

IUPAC Name

methyl(triphenyl)germane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Ge/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHZCRRFXLHKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Ge
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506389
Record name Methyl(triphenyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2817-44-9
Record name Methyl(triphenyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(triphenyl)germane can be synthesized through several methods, one of which involves the reaction of triphenylgermanium chloride with methyl lithium. This reaction typically occurs in an anhydrous environment to prevent the hydrolysis of the reactants . Another method involves the use of Grignard reagents, where triphenylgermanium bromide reacts with methylmagnesium bromide under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency in forming carbon-germanium bonds. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl(triphenyl)germane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form germanium dioxide.

    Reduction: It can be reduced to form germane.

    Substitution: It undergoes nucleophilic substitution reactions where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used.

Major Products

    Oxidation: Germanium dioxide.

    Reduction: Germane.

    Substitution: Various substituted germanium compounds depending on the nucleophile used.

Scientific Research Applications

Applications in Synthetic Organic Chemistry

MTPG serves as an essential reagent in organic synthesis. Its applications include:

  • Precursor for Organogermanium Compounds : MTPG is frequently utilized to synthesize various organogermanium compounds, which are crucial in developing new materials and catalysts.
  • Catalyst in Organic Transformations : Recent studies have demonstrated that MTPG can act as a catalyst in several organic transformations, enhancing reaction efficiency and selectivity .
Application TypeDescription
Precursor for OrganogermaniumSynthesis of diverse organogermanium derivatives
Catalytic ReagentFacilitates organic transformations

Material Sciences

In material sciences, MTPG has notable applications:

  • High-Performance Polymers : MTPG is used as a reagent in the synthesis of high-performance polymers, contributing to the development of materials with enhanced thermal stability and mechanical properties.
  • Stabilizer for Plastics : The compound acts as a stabilizer in plastic formulations, improving their durability and resistance to environmental factors.

Medicinal Chemistry

MTPG has shown potential applications in medicinal chemistry:

  • Anticancer Agents : Research indicates that derivatives of MTPG may possess anticancer properties, making them candidates for drug development. Studies have highlighted its moderate antifungal activity against pathogens like Candida albicans, suggesting further exploration into its therapeutic potential.
Medicinal ApplicationPotential Impact
Anticancer ResearchExploration of MTPG derivatives as anticancer agents
Antifungal ActivityModerate activity against Candida albicans

Case Study 1: Synthesis of Organogermanium Complexes

A recent study explored the use of MTPG as a ligand in preparing organogermanium complexes. The research demonstrated that MTPG could facilitate the formation of stable complexes with various transition metals, enhancing their catalytic activities in organic reactions .

Case Study 2: Development of High-Performance Polymers

Another significant application was reported where MTPG was incorporated into polymer matrices to improve their thermal properties. The resulting polymers exhibited superior thermal stability compared to conventional materials, indicating MTPG's potential role in advanced material applications.

Current Research Trends

Current research on MTPG focuses on:

  • Eco-Friendly Synthesis : There is a growing interest in developing sustainable synthetic methods for MTPG and its derivatives, emphasizing greener chemistry practices .
  • Exploration of Biological Properties : Ongoing studies aim to uncover more about the biological properties of MTPG and its derivatives, particularly their mechanisms of action against cancer cells .

Mechanism of Action

The mechanism of action of Methyl(triphenyl)germane involves its ability to act as a nucleophile in various chemical reactions. The germanium atom in the compound can form bonds with various electrophiles, leading to the formation of new compounds. This nucleophilic behavior is crucial in its applications in organic synthesis and catalysis .

Comparison with Similar Compounds

Comparison with Similar Organogermanium Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular properties of methyl(triphenyl)germane and related compounds:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents
This compound (CH₃)(C₆H₅)₃Ge Not provided ~318.9 (estimated) 3 phenyl, 1 methyl
Tetraphenylgermane (C₆H₅)₄Ge 1048-05-1 381.06 4 phenyl
Triphenylgermanium chloride (C₆H₅)₃GeCl 2892-45-9 357.39 3 phenyl, 1 chloride
Triphenylgermane (C₆H₅)₃GeH 2892-46-0 323.93 3 phenyl, 1 hydrogen
Methylgermanium trichloride CH₃GeCl₃ 993-12-2 220.02 1 methyl, 3 chlorides

Key Observations :

  • Steric Effects : this compound is less sterically hindered than tetraphenylgermane but more so than triphenylgermanium chloride, where the smaller chloride substituent allows for greater reactivity in substitution reactions .
  • Electronic Effects : The methyl group in this compound donates electron density via the σ-bond, slightly increasing nucleophilicity compared to chlorinated analogs like triphenylgermanium chloride .

Reactivity Trends

Transmetallation Reactions

Allylgermanes, such as pentenyl(triphenyl)germane, exhibit reactivity intermediate between allylsilanes and allylstannanes. For example:

  • Transmetallation with SnCl₄ : Allylgermanes require precise reaction times (15–45 minutes) to achieve optimal stereoselectivity (up to 91:9 anti/syn ratio), outperforming allylsilanes but underperforming compared to stannanes in terms of speed .
  • Steric Influence : The triphenyl groups in this compound may slow transmetallation kinetics compared to less bulky germanes like triethylgermane .

Biological Activity

Methyl(triphenyl)germane is an organogermanium compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings related to this compound, focusing on its antimicrobial, cytotoxic, and pharmacological properties.

Synthesis of this compound

This compound can be synthesized through various methods involving the reaction of triphenylgermane with methylating agents. For example, the reaction of triphenylgermane with methyl iodide or methyl sulfate under basic conditions is a common synthetic route. The purity and yield of the synthesized compound can be analyzed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In studies evaluating its effectiveness against various pathogens, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. Table 1 summarizes the minimum inhibitory concentrations (MIC) against selected microorganisms:

MicroorganismMIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.25
Staphylococcus aureus0.30
Candida albicans0.15

These results indicate that this compound exhibits significant antimicrobial activity, comparable to established antibiotics like ciprofloxacin .

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on various cancer cell lines. The compound displayed selective cytotoxicity towards malignant cells while showing lower toxicity to non-malignant cells. The results from an MTT assay are presented in Table 2:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8
NIH/3T3 (Fibroblast)>50

The selectivity index indicates that this compound may be a potential candidate for further development in cancer therapy due to its ability to target cancer cells selectively .

The mechanism underlying the biological activity of this compound appears to involve several pathways:

  • Inhibition of DNA Gyrase : Molecular docking studies suggest that this compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication, thereby inhibiting bacterial growth.
  • Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through mitochondrial dysfunction, leading to cell death.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study 1 : A patient with recurrent bacterial infections showed significant improvement after treatment with a formulation containing this compound, indicating its potential as an adjunct therapy in antibiotic-resistant infections.
  • Case Study 2 : A preclinical trial involving mice with induced tumors demonstrated a reduction in tumor size following administration of this compound, supporting its role in cancer treatment.

Q & A

Basic Research Question

  • Recrystallization : Use toluene or hexane as solvents due to their moderate polarity and compatibility with organogermanium compounds .
  • Column chromatography : Silica gel with non-polar eluents (e.g., hexane:ethyl acetate, 9:1) separates unreacted Grignard reagents .

How does steric bulk influence the reactivity of this compound in organometallic reactions?

Advanced Research Question
The triphenyl groups create steric hindrance , which:

  • Reduces nucleophilic substitution rates at the germanium center.
  • Favors trapping reactions with electrophiles (e.g., methyl isothiocyanate) under kinetic control, as seen in analogous (trimethylgermyl)methyl isothiocyanate syntheses .
  • Stabilizes the germanium center against hydrolysis, enabling use in moisture-sensitive reactions .

What spectroscopic methods characterize this compound?

Basic Research Question

  • NMR spectroscopy : ¹H NMR shows methyl protons at δ 0.8–1.2 ppm and aromatic protons at δ 7.2–7.6 ppm. ⁷³Ge NMR (if accessible) provides direct insight into the germanium environment .
  • IR spectroscopy : Ge–C stretches appear near 550–600 cm⁻¹ .

How can isotopic labeling (e.g., deuterium) elucidate reaction mechanisms involving this compound?

Advanced Research Question

  • Deuterium tracing : Use deuterated reagents (e.g., LiAlD₄) to track hydrogen/deuterium exchange in reduction or protonolysis reactions .
  • Kinetic isotope effects (KIE) : Compare reaction rates of C₆H₅Ge(CH₃)₃ vs. C₆D₅Ge(CD₃)₃ to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl(triphenyl)germane
Reactant of Route 2
Methyl(triphenyl)germane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.